molecular formula C12H10FNO4S2 B3173807 3-{[(4-Fluorophenyl)(methyl)amino]sulfonyl}thiophene-2-carboxylic acid CAS No. 950270-33-4

3-{[(4-Fluorophenyl)(methyl)amino]sulfonyl}thiophene-2-carboxylic acid

Cat. No. B3173807
CAS RN: 950270-33-4
M. Wt: 315.3 g/mol
InChI Key: QBIOSHJUVTXKEF-UHFFFAOYSA-N
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Description

This compound is a derivative of thiophene, a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . It can also be prepared by the oxidation of thiophene-2-carboxaldehyde or, more practically, 2-acetylthiophene .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom . The molecular weight of a similar compound, Methyl 3-amino-4-(4-fluorophenyl)thiophene-2-carboxylate, is 251.28 .


Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions. For example, upon treatment with LDA, thiophene-2-carboxylic acid undergoes double deprotonation to give the 5-lithio derivative, a precursor to many 5-substituted derivatives .


Physical And Chemical Properties Analysis

Thiophene and its derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Safety and Hazards

When handling this compound, it is recommended to wear personal protective equipment/face protection. Ensure adequate ventilation. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation .

Future Directions

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future research directions may focus on exploring the biological activities of this compound and its potential applications in medicinal chemistry.

properties

IUPAC Name

3-[(4-fluorophenyl)-methylsulfamoyl]thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO4S2/c1-14(9-4-2-8(13)3-5-9)20(17,18)10-6-7-19-11(10)12(15)16/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBIOSHJUVTXKEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)F)S(=O)(=O)C2=C(SC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-{[(4-Fluorophenyl)(methyl)amino]sulfonyl}thiophene-2-carboxylic acid
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3-{[(4-Fluorophenyl)(methyl)amino]sulfonyl}thiophene-2-carboxylic acid
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3-{[(4-Fluorophenyl)(methyl)amino]sulfonyl}thiophene-2-carboxylic acid
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3-{[(4-Fluorophenyl)(methyl)amino]sulfonyl}thiophene-2-carboxylic acid
Reactant of Route 5
3-{[(4-Fluorophenyl)(methyl)amino]sulfonyl}thiophene-2-carboxylic acid
Reactant of Route 6
3-{[(4-Fluorophenyl)(methyl)amino]sulfonyl}thiophene-2-carboxylic acid

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